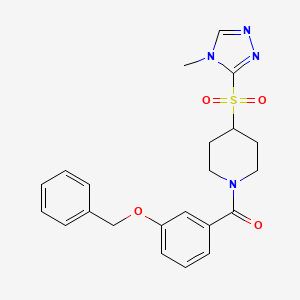

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is an intricate organic compound that features a combination of multiple functional groups including benzene, triazole, sulfonyl, and piperidine moieties. This unique structure renders it valuable in various scientific fields such as medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically begins with the benzylation of 3-hydroxybenzaldehyde to afford 3-(benzyloxy)benzaldehyde. This compound then undergoes a multi-step synthetic process involving the coupling with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine under specific conditions such as base-catalyzed alkylation and sulfonylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial in controlling the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production scale-up of this compound involves optimized synthetic pathways to ensure high yield and cost-efficiency. This includes using bulk chemical reactors, continuous flow systems, and efficient purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone undergoes various chemical transformations, including:

Oxidation: It can be oxidized under specific conditions to yield corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can modify the piperidinone or triazole moieties.

Substitution: Electrophilic and nucleophilic substitution reactions at the benzene ring.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles or electrophiles for substitution reactions.

Major Products

Depending on the reaction conditions, the major products formed can vary widely. For instance, oxidation typically results in sulfoxides or sulfones, while reductions can lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can serve as a molecular probe or ligand in studying enzyme interactions, signaling pathways, and receptor binding dynamics.

Medicine

Industry

In the industrial domain, it is utilized in the production of specialty chemicals and materials, leveraging its complex structure for high-performance applications.

Mechanism of Action

Mechanism by which the Compound Exerts Its Effects

(3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone exerts its effects through interactions with specific molecular targets. For example, the triazole ring is known to engage in hydrogen bonding and π-π stacking interactions, while the sulfonyl group can participate in electrostatic interactions.

Molecular Targets and Pathways Involved

This compound can target various proteins, including enzymes and receptors. The molecular pathways involved might include inhibition or activation of enzymatic functions, modulation of receptor activity, or altering signaling cascades.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other compounds with similar structures, (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone stands out due to its unique combination of functional groups, enhancing its versatility and specificity in scientific applications.

List of Similar Compounds

(3-(methoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

(3-(benzyloxy)phenyl)(4-(sulfonyl)piperidin-1-yl)methanone

(3-(benzyloxy)phenyl)(4-((4-methyl-1,2,3-triazol-5-yl)sulfonyl)piperidin-1-yl)methanone

Each of these compounds, while structurally related, offers different chemical and biological properties, leading to varied applications and effects.

There you have it—a comprehensive overview of this compound. Quite the mouthful, but fascinating, right?

Biological Activity

The compound (3-(benzyloxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzyloxy group attached to a phenyl ring and a piperidine moiety linked to a triazole sulfonamide group, which is significant for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to the one . For instance, derivatives of triazole have been shown to exhibit significant antifungal and antibacterial properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, thus disrupting ergosterol biosynthesis, which is critical for fungal cell membrane integrity .

| Compound | Activity | Reference |

|---|---|---|

| Triazole derivatives | Antifungal | |

| Benzamide derivatives | Antitumor | |

| Sulfonamide derivatives | Antibacterial |

Antitumor Activity

The compound's structural components suggest potential antitumor activity . Research indicates that benzamide derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For example, studies on related compounds have demonstrated their efficacy against breast and colon cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes crucial for cellular metabolism in fungi and cancer cells.

- Disruption of Cell Signaling Pathways : The sulfonamide group could interfere with signaling pathways that promote tumor growth.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of fungi and bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents, indicating its potential as a therapeutic agent .

Study 2: Antitumor Activity in vitro

In vitro studies assessed the antitumor effects of related benzamide derivatives on human cancer cell lines. Results showed that these compounds induced significant cytotoxicity, with IC50 values indicating potent activity against breast cancer cells .

Properties

IUPAC Name |

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(3-phenylmethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-25-16-23-24-22(25)31(28,29)20-10-12-26(13-11-20)21(27)18-8-5-9-19(14-18)30-15-17-6-3-2-4-7-17/h2-9,14,16,20H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLNJQYYXRRCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.